Lanthanum(III) chloride hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

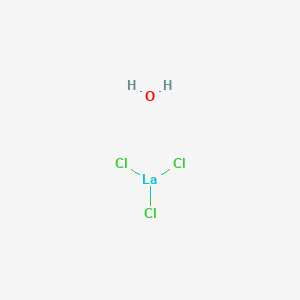

IUPAC Name |

trichlorolanthanum;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.La.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXZAAJDCYMILL-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[La](Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2LaO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20211-76-1 | |

| Record name | Lanthanum chloride (LaCl3), hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20211-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Lanthanum(III) Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Lanthanum(III) chloride hydrate (B1144303). The information is presented in a structured format to facilitate easy access and comparison for research, development, and quality control purposes. Detailed experimental protocols for the determination of these properties are also included to aid in the replication and verification of data.

Quantitative Data Summary

The physical properties of Lanthanum(III) chloride hydrate can vary depending on the degree of hydration. The most common form is the heptahydrate (LaCl₃·7H₂O). The following table summarizes the key quantitative data for Lanthanum(III) chloride and its common hydrate.

| Property | Lanthanum(III) Chloride (Anhydrous) | Lanthanum(III) Chloride Heptahydrate | Notes |

| Chemical Formula | LaCl₃ | LaCl₃·7H₂O | The degree of hydration can vary. |

| Molecular Weight | 245.26 g/mol [1][2] | 371.37 g/mol [3][4][5] | |

| Appearance | White, odorless, hygroscopic powder/crystals[1] | White to yellowish crystalline solid.[6] | |

| Melting Point | 858 °C (1576 °F; 1131 K)[1][6] | Decomposes at 91 °C (196 °F).[4][7][8] | The heptahydrate loses water of crystallization upon heating.[5] |

| Boiling Point | 1000 °C (1830 °F; 1270 K)[1] | Not applicable | Decomposes before boiling. |

| Density | 3.84 g/cm³[1][6][7] | 2.23 g/cm³[4] | |

| Solubility in Water | 957 g/L (at 25 °C)[1] | 48.18 wt% (at 25.00 °C), 49.73 wt% (at 35.00 °C), 51.27 wt% (at 45.00 °C)[9] | Highly soluble in water.[9] Also soluble in ethanol.[4][7] |

| Crystal Structure | Hexagonal, UCl₃ type[1][7] | Triclinic[7][10] | Anhydrous space group: P6₃/m.[1][11] Heptahydrate forms dimeric complexes.[10] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Solubility (Isothermal Saturation Method)

This method determines the solubility of this compound in water at various temperatures.

Apparatus:

-

Constant temperature water bath with controller

-

Stirring mechanism (magnetic stirrer and stir bars)

-

Analytical balance

-

Thermostatically controlled sample vessels (e.g., jacketed glass beakers)

-

Calibrated thermometer

-

Syringes with filters (e.g., 0.45 µm pore size)

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known mass of deionized water in a sample vessel.

-

Place the vessel in the constant temperature water bath set to the desired temperature.

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid indicates a saturated solution.[12][13]

-

-

Sample Withdrawal and Analysis:

-

Once equilibrium is established, stop stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known mass of the clear supernatant liquid using a pre-weighed, pre-heated syringe fitted with a filter. The pre-heating prevents crystallization during transfer.

-

Transfer the withdrawn sample to a pre-weighed container.

-

Determine the mass of the solution.

-

-

Determination of Solute Mass:

-

Evaporate the water from the sample by heating it in a drying oven at a temperature sufficient to remove the water without decomposing the salt (e.g., 110 °C).

-

Once a constant weight is achieved, the remaining mass corresponds to the anhydrous Lanthanum(III) chloride.

-

-

Calculation of Solubility:

-

The solubility is calculated as the mass of the dissolved salt per 100 g of water.

-

Determination of Melting/Decomposition Point (Capillary Method)

This method is used to determine the temperature at which this compound decomposes.

Apparatus:

-

Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.

-

Glass capillary tubes (sealed at one end).

Procedure:

-

Sample Preparation:

-

Finely powder a small amount of the this compound sample.

-

Introduce the powder into a capillary tube and pack it to a height of 2-3 mm by tapping the tube.[14]

-

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.[15]

-

Heat the block at a steady rate (e.g., 1-2 °C per minute) when approaching the expected decomposition temperature.[15]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first signs of decomposition (e.g., melting with gas evolution, discoloration) are observed.

-

Record the temperature at which the sample has completely decomposed or melted. The result is typically reported as a temperature range.

-

Determination of Density (Pycnometer Method)

This method is suitable for determining the density of the crystalline solid.

Apparatus:

-

Pycnometer (a glass flask with a specific, accurately known volume).

-

Analytical balance.

-

A liquid in which the sample is insoluble (e.g., a saturated solution of Lanthanum(III) chloride in a non-aqueous solvent, or a non-reactive organic solvent like toluene).

-

Constant temperature bath.

Procedure:

-

Calibration of Pycnometer:

-

Weigh the clean, dry pycnometer (m₁).

-

Fill the pycnometer with the chosen liquid of known density (ρ_liquid) at a specific temperature and weigh it (m₂).

-

The volume of the pycnometer (V) can be calculated.

-

-

Measurement:

-

Place a known mass of the this compound crystals (m_sample) into the empty, dry pycnometer.

-

Fill the pycnometer containing the sample with the chosen liquid.

-

Weigh the pycnometer containing the sample and the liquid (m₃).

-

-

Calculation of Density:

Characterization of Crystal Structure (X-ray Diffraction)

Single-crystal X-ray diffraction (SC-XRD) and Powder X-ray diffraction (PXRD) are powerful techniques to determine the crystal structure.

Principle: This technique provides the precise atomic arrangement within a single crystal.[4]

Procedure:

-

Crystal Selection and Mounting:

-

A suitable single crystal of this compound (typically 0.1-0.3 mm in size) is selected under a microscope.

-

The crystal is mounted on a goniometer head.[4]

-

-

Data Collection:

-

The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.

-

The crystal is rotated, and the diffraction pattern (intensities and positions of diffracted beams) is collected by a detector.[10]

-

-

Structure Solution and Refinement:

-

The collected data is processed to determine the unit cell parameters and space group.

-

The positions of the atoms within the unit cell are determined (structure solution) and then refined to obtain precise bond lengths, bond angles, and other structural parameters.

-

Principle: This technique is used to identify the crystalline phases present in a bulk sample and to determine unit cell parameters.[17]

Procedure:

-

Sample Preparation:

-

A representative sample of this compound is finely ground to a homogeneous powder.

-

The powder is packed into a sample holder.

-

-

Data Collection:

-

Data Analysis:

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phases present.

-

The positions and intensities of the diffraction peaks can be used to identify the substance by comparison with a database of known patterns (e.g., the Powder Diffraction File).

-

The data can also be used to determine the unit cell parameters of the crystal lattice.

-

Visualization of Physical State Relationships

The physical state and properties of Lanthanum(III) chloride are intrinsically linked to its degree of hydration. The following diagram illustrates this relationship.

Caption: Interconversion between hydrated, anhydrous, and aqueous forms of Lanthanum(III) chloride.

References

- 1. scribd.com [scribd.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Gas pycnometer - Wikipedia [en.wikipedia.org]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. chem.ws [chem.ws]

- 6. scribd.com [scribd.com]

- 7. fountainheadpress.com [fountainheadpress.com]

- 8. che.utah.edu [che.utah.edu]

- 9. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. indianchemicalsociety.com [indianchemicalsociety.com]

- 12. researchgate.net [researchgate.net]

- 13. chymist.com [chymist.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. scientificlabs.co.uk [scientificlabs.co.uk]

- 17. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Structure and Bonding of Lanthanum(III) Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum(III) chloride hydrate (B1144303), a key inorganic compound, serves as a vital precursor in various chemical syntheses and holds significant interest in biological systems due to the role of the La³⁺ ion as a calcium channel blocker. A thorough understanding of its chemical structure and bonding is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the structural chemistry of lanthanum(III) chloride hydrate, focusing on its most common form, the heptahydrate (LaCl₃·7H₂O). It consolidates crystallographic data, details experimental protocols for its characterization, and presents a visualization of its intricate coordination environment.

Introduction

Lanthanum(III) chloride is a hygroscopic salt that readily forms hydrates, with the heptahydrate being a common and well-characterized form.[1][2] The structure of these hydrates is not a simple arrangement of water molecules around a lanthanum cation; instead, it involves complex coordination spheres with both water molecules and chloride ions directly bonded to the metal center. This guide delves into the specifics of this coordination, supported by quantitative data from crystallographic studies.

Crystal Structure of Lanthanum(III) Chloride Heptahydrate

The crystal structure of lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O) is characterized by the formation of a dimeric cationic complex.[3][4] In this structure, two lanthanum ions are bridged by two chloride ions, forming a binuclear complex with the formula [(H₂O)₇La(μ-Cl)₂La(H₂O)₇]⁴⁺.[3][4] The remaining four chloride ions are located in the crystal lattice and are not directly coordinated to the lanthanum ions, acting as counterions to balance the charge of the cationic complex.[3] Each lanthanum ion is nine-coordinate, being bonded to seven water molecules and two bridging chloride ions.[3][4] This coordination geometry can be described as a distorted tricapped trigonal prism.[5]

Coordination Environment of Lanthanum(III)

The coordination sphere around each La³⁺ ion in the dimeric cation is saturated with ligands, influencing its reactivity and interaction with biological systems. The arrangement of these ligands is crucial for understanding the compound's properties as a Lewis acid and its ability to interact with biological macromolecules.

Caption: Dimeric core of Lanthanum(III) Chloride Heptahydrate.

Quantitative Structural Data

The precise arrangement of atoms in the crystal lattice has been determined through single-crystal X-ray diffraction studies. The following tables summarize the key bond lengths for the lanthanum(III) chloride heptahydrate.

| Bond | Average Bond Length (Å) |

| La–O | 2.557 - 2.581[5] |

| La–Cl (bridging) | 2.612[5] |

Table 1: Key Bond Distances in the [(H₂O)₇La(μ-Cl)₂La(H₂O)₇]⁴⁺ Cation.

Bonding in this compound

The bonding in this compound is primarily ionic in nature, arising from the electrostatic attraction between the trivalent lanthanum cation (La³⁺) and the chloride anions (Cl⁻), as well as the polar water molecules. The La³⁺ ion acts as a Lewis acid, accepting electron pairs from the oxygen atoms of the water molecules and the chloride ions, which act as Lewis bases.[1] The interaction between the lanthanum ion and the surrounding ligands is predominantly electrostatic, characteristic of lanthanide complexes.

Experimental Protocols

Synthesis and Crystallization of Lanthanum(III) Chloride Heptahydrate

High-purity single crystals of LaCl₃·7H₂O suitable for X-ray diffraction can be obtained by the slow evaporation of a saturated aqueous solution of lanthanum(III) chloride.

Materials:

-

Lanthanum(III) chloride hexahydrate (or anhydrous LaCl₃)

-

Deionized water

-

Hydrochloric acid (trace amount, optional)

Procedure:

-

Prepare a saturated solution of lanthanum(III) chloride in deionized water at room temperature. A gentle warming can be applied to facilitate dissolution.

-

If using anhydrous LaCl₃, the dissolution will be exothermic.

-

To prevent the formation of lanthanum oxychloride (LaOCl), the pH of the solution can be adjusted to be slightly acidic (pH 4-6) by adding a drop of dilute hydrochloric acid.[1]

-

Filter the solution to remove any insoluble impurities.

-

Allow the solution to evaporate slowly in a loosely covered container at a constant temperature. This slow evaporation promotes the growth of well-defined single crystals.

-

Harvest the crystals once they have reached a suitable size for analysis.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal.

Methodology:

-

Crystal Mounting: A suitable single crystal of LaCl₃·7H₂O is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[4] A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield the final, high-precision crystal structure, including bond lengths and angles.

Raman Spectroscopy

Objective: To probe the vibrational modes of the La-O and La-Cl bonds.

Methodology:

-

Sample Preparation: A concentrated aqueous solution of lanthanum(III) chloride is prepared.[5] Alternatively, a single crystal can be analyzed directly.

-

Data Acquisition: The sample is placed in the path of a laser beam in a Raman spectrometer. The scattered light is collected and analyzed. The Raman spectrum will show characteristic peaks corresponding to the vibrational frequencies of the different bonds in the sample. For LaCl₃ solutions, La-Cl vibrational bands are observed around 221-234 cm⁻¹, and the La-O vibrational mode is found at approximately 340 cm⁻¹.[5]

-

Data Analysis: The positions and intensities of the Raman bands provide information about the strength and nature of the chemical bonds.

Conclusion

The chemical structure and bonding of this compound are characterized by a complex, dimeric cationic unit in its common heptahydrate form. The nine-coordinate lanthanum ion is central to this structure, with its bonding being primarily ionic. The detailed understanding of this structure, derived from experimental techniques such as single-crystal X-ray diffraction and Raman spectroscopy, is fundamental for researchers and scientists in tailoring its applications in both materials science and pharmacology. The provided experimental protocols offer a foundational methodology for the further investigation and characterization of this important lanthanide compound.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Lanthanum(III) chloride - Wikipedia [en.wikipedia.org]

- 3. repository.lsu.edu [repository.lsu.edu]

- 4. Comprehensive structural study of lanthanide(III) chloride hydrates: [RECl3·xH2O (RE = La–Nd, Sm–Lu; x = 6, 7)] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

Synthesis of Lanthanum(III) Chloride Hydrate Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of Lanthanum(III) chloride hydrate (B1144303) (LaCl₃·nH₂O) crystals. Lanthanum chloride and its derivatives are of significant interest in various fields, including catalysis, scintillating materials, and biochemical research as a blocker of divalent cation channels.[1][2] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and offers visual representations of the synthesis workflows to aid in laboratory preparation.

Synthesis Methodologies

The preparation of Lanthanum(III) chloride hydrate crystals primarily involves the reaction of a lanthanum precursor with hydrochloric acid. The two most common precursors are Lanthanum(III) oxide (La₂O₃) and Lanthanum(III) carbonate (La₂(CO₃)₃). The choice of precursor can influence reaction conditions and the purity of the final product.

From Lanthanum(III) Carbonate

The reaction of lanthanum carbonate with hydrochloric acid is a straightforward and common laboratory method. This process involves the dissolution of the carbonate in an acidic medium, followed by crystallization.

Reaction: La₂(CO₃)₃ + 6HCl → 2LaCl₃ + 3H₂O + 3CO₂

From Lanthanum(III) Oxide

An alternative route is the use of lanthanum oxide. This method requires careful control of the reaction conditions to ensure complete dissolution and prevent the formation of oxychlorides.

Reaction: La₂O₃ + 6HCl → 2LaCl₃ + 3H₂O

Following the initial synthesis of the aqueous Lanthanum(III) chloride solution, the hydrated crystals are typically obtained through controlled crystallization, which can be influenced by factors such as temperature, concentration, and the rate of cooling.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the synthesis of this compound, compiled from various experimental protocols.

Table 1: Reaction Parameters for Synthesis from Lanthanum Carbonate

| Parameter | Value | Reference |

| Reactants | ||

| Lanthanum Carbonate (La₂(CO₃)₃) | Powder | [3] |

| Hydrochloric Acid (HCl) | Dilute Solution | [3] |

| Reaction Conditions | ||

| pH | 2-3 | [3] |

| Stirring Time | 1 - 5 hours | [3] |

| Crystallization | ||

| Cooling Temperature | 20 °C | [3] |

| Crystallization Time | 12 - 24 hours | [3] |

Table 2: Dehydration of this compound

| Dehydration Stage | Temperature | Duration | Resulting Hydrate | Reference |

| 1 | 70 °C | 2 hours | LaCl₃·3H₂O | [3] |

| 2 | 160 °C | 2 hours | LaCl₃·H₂O | [3] |

| 3 | 250 °C | 4 hours | Anhydrous LaCl₃ | [3] |

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound crystals.

Protocol 1: Synthesis from Lanthanum Carbonate

This protocol is adapted from a patented method for producing high-purity lanthanum chloride.[3]

Materials:

-

Lanthanum(III) carbonate (La₂(CO₃)₃) powder

-

Dilute hydrochloric acid (HCl)

-

Deionized water

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Millipore filter

-

Crystallizing dish

-

Centrifugal hydroextractor (optional)

-

Non-oxidation drying oven

Procedure:

-

Dissolution: Slowly add lanthanum carbonate powder to a stirred solution of dilute hydrochloric acid until the pH of the solution reaches 2-3. Continue stirring the mixture for 1 to 5 hours to ensure complete reaction.

-

Primary Filtration: Filter the resulting solution to remove any unreacted starting material or solid impurities.

-

Fine Filtration: Pass the filtrate through a millipore filter to remove fine particulate matter.

-

Evaporative Concentration: Gently heat the filtrate to evaporate a portion of the solvent and concentrate the Lanthanum(III) chloride solution.

-

Crystallization: Transfer the concentrated solution to a crystallizing dish and cool it to 20°C. Allow the solution to stand for 12 to 24 hours for natural crystallization to occur.

-

Crystal Isolation: Separate the formed crystals from the mother liquor by filtration. For improved drying, the crystals can be further dewatered using a centrifugal hydroextractor for 20 to 60 minutes.

-

Drying: The isolated crystals are this compound. For applications requiring lower hydration states or the anhydrous form, proceed to the dehydration step.

Protocol 2: Dehydration of Hydrated Crystals

This protocol describes a stepwise heating process to obtain various hydration states of Lanthanum(III) chloride, including the anhydrous form.[3]

Procedure:

-

Place the obtained this compound crystals in a non-oxidation drying oven.

-

Heat the crystals to 70°C and maintain this temperature for 2 hours to obtain LaCl₃·3H₂O.

-

Increase the temperature to 160°C and hold for 2 hours to yield LaCl₃·H₂O.

-

Finally, heat the material to 250°C and maintain for 4 hours to produce anhydrous LaCl₃.

Mandatory Visualizations

The following diagrams illustrate the key processes in the synthesis and preparation of this compound crystals.

Caption: Experimental workflow for the synthesis of LaCl₃·nH₂O from Lanthanum Carbonate.

Caption: Stepwise dehydration process of this compound.

Caption: Logical flow diagram of the crystallization process for LaCl₃.

References

A Technical Overview of Lanthanum(III) Chloride Hydrate: Properties and Applications

Lanthanum(III) chloride hydrate (B1144303) is an inorganic compound with significant applications in research and various industries. This document provides a concise technical guide to its core properties and illustrates a key application through a process workflow. It is intended for researchers, scientists, and professionals in drug development who utilize lanthanide compounds in their work.

Core Properties of Lanthanum(III) Chloride Hydrate

The chemical identity of this compound is defined by its CAS number and molecular formula. It is important to note that the degree of hydration can vary, which is reflected in the different CAS numbers and molecular formulas reported for this compound. The general form is often cited with an unspecified number of water molecules, while specific hydrated forms, such as the heptahydrate, have their own distinct identifiers.

| Property | Value |

| CAS Number | 20211-76-1 (for the general hydrate)[1][2][3] |

| 10025-84-0 (for the heptahydrate)[4] | |

| Molecular Formula | LaCl₃·xH₂O[1][2][3] |

| LaCl₃·7H₂O (heptahydrate)[4] | |

| Synonyms | Lanthanum trichloride (B1173362) hydrate[1][2] |

Application in Phosphate (B84403) Removal: An Experimental Workflow

One of the notable applications of this compound is in the removal of phosphates from aqueous environments to prevent eutrophication and subsequent algal blooms[3]. The underlying principle of this application is the precipitation of phosphate ions by lanthanum ions. The following diagram illustrates the typical workflow for this process.

Caption: Workflow for Phosphate Removal Using Lanthanum(III) Chloride.

References

Solubility of Lanthanum(III) Chloride Hydrate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Lanthanum(III) chloride hydrate (B1144303) (LaCl₃·xH₂O) in various organic solvents. This information is critical for a wide range of applications, including chemical synthesis, catalyst development, and pharmaceutical formulation. This document consolidates available solubility data, outlines detailed experimental protocols for solubility determination, and presents visual representations of experimental workflows and factors influencing solubility.

Quantitative Solubility Data

The solubility of Lanthanum(III) chloride hydrate is significantly influenced by the nature of the solvent, particularly its polarity and ability to solvate the lanthanum and chloride ions. While comprehensive quantitative data across all organic solvent classes is not extensively available in published literature, this section summarizes the known qualitative and quantitative solubility information.

| Solvent Class | Solvent | Temperature (°C) | Solubility | Citation |

| Alcohols | Methanol | Ambient | Soluble | [1] |

| Ethanol | Ambient | Soluble | [1][2][3][4][5][6][7] | |

| Ethers | Tetrahydrofuran (THF) | Not Specified | Sparingly Soluble (complex formation) | |

| Diethyl Ether | Ambient | Insoluble | ||

| Ketones | Acetone | Ambient | Sparingly Soluble | |

| Esters | Ethyl Acetate | Ambient | Insoluble | |

| Amides | Dimethylformamide (DMF) | Not Specified | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Ambient | 50 mg/mL | [8][9][10] | |

| Other | Pyridine | Ambient | Soluble | |

| Benzene | Ambient | Insoluble | ||

| Petroleum Ether | Ambient | Insoluble |

Note: "Soluble" and "Insoluble" are qualitative descriptors based on available literature. Quantitative values are provided where found. The hydrate form is often specified as the heptahydrate (LaCl₃·7H₂O).[11][12][13][14][15][16][17][18]

Experimental Protocols for Solubility Determination

A reliable method for determining the solubility of this compound in an organic solvent is the isothermal saturation method . This technique involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the solution.

Materials and Equipment

-

This compound (analytical grade)

-

Organic solvents (anhydrous, high purity)

-

Constant temperature bath or incubator

-

Analytical balance

-

Vials with airtight seals

-

Magnetic stirrer and stir bars

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., ICP-OES, UV-Vis Spectrophotometer, or Titrator)

Procedure

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature bath and stir the mixtures vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The exact time should be determined by preliminary experiments where the concentration is measured at different time points until it remains constant.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the stirring and allow the solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the temperature of the experiment) to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

-

Sample Analysis: Determine the concentration of Lanthanum(III) in the filtered solution using a suitable analytical method:

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A highly sensitive method for determining the concentration of lanthanum. The sample is diluted with an appropriate solvent and introduced into the plasma.

-

UV-Vis Spectrophotometry: This method can be used if a suitable colorimetric reaction for lanthanum is employed. A calibration curve with known concentrations of this compound in the solvent of interest must be prepared.

-

Complexometric Titration: The lanthanum concentration can be determined by titration with a standard solution of a chelating agent like Ethylenediaminetetraacetic acid (EDTA), using a suitable indicator.

-

-

Calculation of Solubility: From the determined concentration and the volume of the solution, calculate the mass of dissolved this compound. Express the solubility in desired units (e.g., g/100 g solvent, mol/L).

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of LaCl₃·xH₂O.

Factors Influencing Solubility

Caption: Key factors affecting the solubility of LaCl₃·xH₂O.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While qualitative data indicates solubility in polar protic solvents, there is a clear need for more extensive quantitative studies across a broader range of organic media. The provided experimental protocol offers a robust framework for researchers to systematically determine these crucial solubility parameters, thereby enabling advancements in fields where precise control over lanthanide salt solutions is paramount.

References

- 1. Lantanum (III) Chloride Heptahydrate - LaCl3 x 7H2O - [CAS: 10025-84-0] - 100g - SYNTHETIKA [synthetikaeu.com]

- 2. Lanthanum(III) chloride - Wikipedia [en.wikipedia.org]

- 3. LANTHANUM CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 4. Lanthan chloride heptahydrate | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]

- 5. Lanthanum (III) chloride heptahydrate, Hi-AR™ [himedialabs.com]

- 6. Lanthanum chloride anhydrous - Inner Mongolia CAMO Rare Earth Co.,Ltd [camorareearth.com]

- 7. Lanthanum(III) chloride heptahydrate, ACS 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Lanthanum Chloride Heptahydrate CAS#: 10025-84-0 [m.chemicalbook.com]

- 9. Lanthanum Chloride Heptahydrate | 10025-84-0 [m.chemicalbook.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Lanthanum Chloride Heptahydrate | 10025-84-0 [chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. CAS 10025-84-0: Lanthanum chloride heptahydrate [cymitquimica.com]

- 14. China LaCl3.7H2O Lanthanum Chloride Heptahydrate (LaCl3·7H2O) (CAS No. 10025-84-0) manufacturers and suppliers | WONAIXI [wnxrematerial.com]

- 15. Lanthanum Chloride Heptahydrate CAS NO: 10025-84-0 Molecular Formular: LaCl3·7(H2O) [unmdc.com]

- 16. Lanthanum Chloride Heptahydrate-BEYONDCHEM [beyondchem.com]

- 17. chemstock.ae [chemstock.ae]

- 18. Lanthanum chloride heptahydrate | Cl3La.7H2O | CID 165791 - PubChem [pubchem.ncbi.nlm.nih.gov]

Lanthanum(III) Chloride Hydrate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions and handling guidelines for Lanthanum(III) chloride hydrate (B1144303). The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound. This document outlines the potential hazards, recommended safety protocols, and toxicological information, including insights into its mechanisms of action.

Chemical and Physical Properties

Lanthanum(III) chloride hydrate is a white crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] It is important to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]

| Property | Value | Reference |

| Formula | LaCl₃·xH₂O | [3] |

| Molecular Weight (Anhydrous) | 245.27 g/mol | [3] |

| Appearance | White crystalline solid | [2][3] |

| Melting Point | 92-93 °C (decomposes) | [3] |

| Flammability | Non-flammable and non-combustible | [3] |

Hazard Identification and Safety Precautions

This compound is classified as an irritant.[3] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5] Ingestion may be harmful.[3]

Hazard Statements:

-

H303: May be harmful if swallowed.[3]

Precautionary Measures:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[6]

Personal Protective Equipment (PPE) and Handling

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[1][3]

-

Eye Protection: Wear approved safety glasses with side shields, safety goggles, or a face shield.[3]

-

Skin Protection: Chemical-resistant gloves are required.[3] Wear appropriate protective clothing to prevent skin exposure.[1]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved respirator should be worn.[3]

General Handling Advice:

-

Avoid contact with skin and eyes.[3]

-

Avoid the formation of dust.[3]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in work areas.[4]

First Aid Measures

In case of exposure, follow these first aid procedures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to flush under the eyelids. Seek immediate medical attention.[3]

-

Skin Contact: Wash the affected area with water. Remove contaminated clothing. If irritation persists, seek medical assistance.[3]

-

Inhalation: Move the victim to fresh air. Monitor for any signs of respiratory distress and seek immediate medical assistance if they occur.[3]

-

Ingestion: Seek immediate medical assistance. If the person is conscious, give them water. Do not induce vomiting unless directed by medical personnel.[3]

Storage and Disposal

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] The material is hygroscopic and should be protected from moisture.[1][2]

Disposal: Dispose of this compound in accordance with local, state, and federal regulations.[3]

Toxicological Information

The toxicological effects of this compound have not been fully investigated.[1][3] However, acute toxicity data for the anhydrous form are available.

Acute Toxicity Data

| Route of Administration | Species | LD50 Value | Reference |

| Oral | Rat | 4184 mg/kg | [3] |

| Intraperitoneal | Rat | 106 mg/kg | [3] |

| Intravenous | Rat | 4 mg/kg (LDLo) | [3] |

| Intraperitoneal | Mouse | 121 mg/kg | [3] |

| Subcutaneous | Mouse | 2424 mg/kg | [3] |

| Intravenous | Mouse | 18 mg/kg | [3] |

Mechanisms of Toxicity and Affected Signaling Pathways

Recent research has shed light on the neurotoxic effects of lanthanum, indicating its ability to interfere with several critical cellular signaling pathways. Exposure to lanthanum has been shown to impair learning and memory.

Key Affected Pathways:

-

NF-κB Signaling: Lanthanum chloride can disrupt the NF-κB signaling pathway, which is crucial for synaptic plasticity and memory. It has been shown to reduce the phosphorylation of key proteins in this pathway, thereby inhibiting its activation.

-

Rac1/PAK Signaling: This pathway, which is important for dendritic spine morphology and function, can be down-regulated by lanthanum chloride exposure. This may contribute to the observed impairments in learning and memory.

-

LKB1-MARK2 and LKB1-STK25-GM130 Signaling: Lanthanum chloride exposure can lead to abnormal axonal growth by down-regulating these signaling pathways, which are involved in microtubule dynamics and Golgi apparatus regulation.

-

JNK and AKT/mTOR Signaling: Lanthanum can induce oxidative stress, leading to the activation of the JNK pathway and inhibition of the AKT/mTOR pathway. This can result in enhanced autophagy in hippocampal neurons, potentially contributing to learning and memory deficits.

-

Mitochondrial Toxicity: Lanthanum chloride has been demonstrated to cause mitochondrial dysfunction, including compromising membrane integrity and activating the intrinsic apoptotic cascade.

-

Blood-Brain Barrier Disruption: Lanthanum can increase the permeability of the blood-brain barrier by affecting endothelial cell junctions and the actin cytoskeleton through intracellular calcium-mediated signaling pathways.

Experimental Protocols

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol outlines a general procedure for determining the acute oral toxicity (LD50) of a substance like this compound.

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Materials:

-

Test substance (this compound)

-

Vehicle (e.g., distilled water)

-

Healthy, young adult rats (e.g., Wistar strain), typically females.[7][8]

-

Oral gavage needles

-

Animal cages with appropriate bedding

-

Calibrated balance

Procedure:

-

Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the study.[3]

-

Fasting: Animals are fasted overnight prior to dosing.

-

Dose Preparation: The test substance is dissolved or suspended in the vehicle to the desired concentrations.

-

Dose Administration: A single dose of the test substance is administered to the animals by oral gavage. The volume administered is typically kept low (e.g., not exceeding 1 mL/100g body weight for aqueous solutions).

-

Observation: Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, and respiratory and autonomic systems.

-

Data Analysis: The number of mortalities at each dose level is recorded, and the LD50 is calculated using appropriate statistical methods.

Neurotoxicity Assessment: Morris Water Maze Test

This protocol describes a standard method for assessing spatial learning and memory in rodents, which can be used to evaluate the neurotoxic effects of this compound.

Objective: To assess hippocampal-dependent spatial learning and memory.

Apparatus:

-

A large circular pool (water maze), typically 1.5-2 meters in diameter, filled with opaque water (e.g., using non-toxic white paint).[1][5]

-

An escape platform submerged just below the water surface.[1]

-

A video camera and tracking software to record the animal's swim path.[2]

-

Distinct visual cues placed around the room.

Procedure:

-

Acquisition Phase (Training):

-

Animals are trained over several days to find the hidden platform.

-

Each day consists of multiple trials. In each trial, the animal is placed into the pool at different starting locations and allowed to swim until it finds the platform or for a maximum time (e.g., 60-90 seconds).[2][9]

-

If the animal fails to find the platform, it is gently guided to it.[9]

-

The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed.[9]

-

-

Probe Trial (Memory Test):

-

After the acquisition phase, a probe trial is conducted where the escape platform is removed from the pool.

-

The animal is allowed to swim freely for a set duration (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.[1]

-

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways known to be affected by Lanthanum(III) chloride.

References

- 1. researchgate.net [researchgate.net]

- 2. Morris Water Maze Test [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mmpc.org [mmpc.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Neurotoxicological evaluation of long-term lanthanum chloride exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. UC Davis - Morris Water Maze [protocols.io]

An In-Depth Technical Guide to the Hygroscopic Nature of Lanthanum(III) Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of Lanthanum(III) chloride hydrate (B1144303), a compound of significant interest in various scientific and pharmaceutical research fields. This document details the material's interaction with atmospheric moisture, its thermal stability, and best practices for its handling and analysis. The information presented herein is intended to support researchers in ensuring the integrity and reliability of their experiments involving this compound.

Introduction to Lanthanum(III) Chloride Hydrate

Lanthanum(III) chloride (LaCl₃) is a rare earth metal salt that is highly soluble in water and alcohols.[1][2] It is most commonly available as a hydrate, typically Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O).[1] The compound is well-known for its strong hygroscopic nature, readily absorbing moisture from the atmosphere.[3][4] This property necessitates careful storage and handling to maintain the material's integrity and ensure accurate experimental results.[5]

In research and drug development, Lanthanum(III) chloride is utilized for its ability to block divalent cation channels, primarily calcium channels (Ca²⁺).[2][6] This action makes it a valuable tool for studying calcium signaling pathways and has led to investigations into its therapeutic potential.[7][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| Chemical Formula | LaCl₃·xH₂O (commonly x ≈ 7) | [1] |

| Appearance | White to yellowish crystalline powder or chunks | [6][9] |

| Molar Mass | 245.26 g/mol (anhydrous) | [10] |

| 371.37 g/mol (heptahydrate) | [2] | |

| Melting Point | 92-93 °C (decomposes) | [9] |

| Solubility | Highly soluble in water and ethanol | [1][11] |

| Stability | Stable under recommended storage conditions, but highly hygroscopic | [5][12] |

Hygroscopic Nature and Water Absorption

The most critical characteristic of this compound for laboratory use is its hygroscopicity. The compound readily absorbs atmospheric water, which can lead to changes in its physical state, weight, and reactivity. Understanding the dynamics of this water absorption is crucial for accurate sample preparation and analysis.

Quantitative Analysis of Dehydration

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantify the water content and study the dehydration process of this compound. Studies have shown that the dehydration of LaCl₃·7H₂O occurs in a stepwise manner as the temperature is increased.

Table 1: Stepwise Dehydration of Lanthanum(III) Chloride Heptahydrate

One study identified a four-step dehydration process in an argon atmosphere:[13]

| Dehydration Step | Temperature Range (°C) | Water Molecules Lost (per formula unit) |

| 1 | 50 - 119.3 | 1 |

| 2 | 119.3 - 165.3 | 3 |

| 3 | 165.3 - 197.4 | 2 |

| 4 | 197.4 - 237.8 | 1 |

Another comprehensive study confirmed a three-step dehydration, leading to the formation of intermediate hydrates before becoming anhydrous:[9]

| Dehydration Step | Resulting Intermediate |

| 1 | LaCl₃·3H₂O |

| 2 | LaCl₃·H₂O |

| 3 | LaCl₃ (anhydrous) |

These studies highlight that the water of hydration is bound with varying energies within the crystal lattice. The initial water molecules are lost at relatively low temperatures, while higher temperatures are required to achieve the anhydrous state. It is important to note that heating in the presence of water vapor at temperatures above 300°C can lead to the formation of lanthanum oxychloride (LaOCl), an undesirable byproduct.[9]

Experimental Protocols

Accurate determination and control of the water content in this compound are paramount for its effective use in research. This section outlines the methodologies for key analytical techniques and provides a general workflow for handling this hygroscopic material.

Determination of Water Content: Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for the accurate determination of water content in a wide variety of samples, including hydrates.[14][15] The method is based on a stoichiometric reaction between iodine and water.[14] For a hygroscopic and hydrated salt like Lanthanum(III) chloride, either volumetric or coulometric KF titration can be employed, with the coulometric method being particularly suitable for trace amounts of water.[15][16]

Principle: The core of the Karl Fischer reaction is the oxidation of sulfur dioxide by iodine in the presence of water and a base in an alcohol solvent.[14]

General Protocol for a Metal Hydrate:

-

Apparatus Setup: A Karl Fischer titrator (volumetric or coulometric) should be set up in an environment with low humidity. All glassware and reagents must be scrupulously dry. The titration cell should be sealed from the atmosphere.[17]

-

Reagent Preparation and Standardization: Use commercially available, high-purity Karl Fischer reagents. The titrant must be standardized using a certified water standard or a stable hydrate with a precisely known water content, such as sodium tartrate dihydrate.[18]

-

Sample Preparation: Due to the hygroscopic nature of this compound, sample handling should be performed in a controlled environment, such as a glove box with a dry atmosphere or by working quickly to minimize exposure to ambient air.[19]

-

Titration:

-

Add a suitable, dry solvent (e.g., a mixture of methanol (B129727) and formamide (B127407) to ensure solubility) to the titration vessel.[20]

-

Perform a pre-titration to neutralize any residual water in the solvent.

-

Accurately weigh a sample of this compound and quickly transfer it to the titration vessel.

-

Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached, which is typically detected potentiometrically.[14]

-

-

Calculation: The water content is calculated based on the volume of titrant consumed and its known water equivalence.

Characterization of Hygroscopic Behavior: Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the rate and extent of solvent absorption by a sample as a function of relative humidity (RH).[21] This is an ideal method for characterizing the hygroscopic nature of this compound.

Principle: A sample is placed on a sensitive microbalance inside a chamber with controlled temperature and relative humidity. The mass of the sample is continuously monitored as the RH is systematically varied.[22]

General Experimental Workflow:

-

Sample Preparation: A small, accurately weighed amount of this compound is placed in the DVS sample pan.

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) to establish a baseline dry mass.

-

Sorption Isotherm: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system waits for the sample mass to equilibrate before proceeding to the next RH level.[14]

-

Desorption Isotherm: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner to generate the desorption isotherm.[14]

-

Data Analysis: The change in mass at each RH step is plotted against the relative humidity to generate a sorption/desorption isotherm. This plot provides valuable information on the hygroscopicity, deliquescence point, and the formation and loss of hydrates.[23]

Mandatory Visualizations

Experimental Workflow for Handling Hygroscopic Lanthanum(III) Chloride

The following diagram illustrates a typical workflow for handling this compound in a research setting to minimize water absorption.

Caption: Workflow for handling hygroscopic this compound.

Signaling Pathway: Lanthanum(III) Chloride as a Calcium Channel Blocker

Lanthanum(III) ions (La³⁺) are known to block voltage-gated calcium channels, thereby inhibiting the influx of extracellular Ca²⁺ into the cell. This has downstream effects on various calcium-dependent signaling pathways.

Caption: Mechanism of La³⁺ as a calcium channel blocker.

Applications in Drug Development and Research

The ability of Lanthanum(III) chloride to block calcium channels makes it a valuable pharmacological tool.[2][6] It is used to:

-

Investigate the role of calcium signaling: By blocking Ca²⁺ influx, researchers can elucidate the involvement of calcium in various cellular processes, such as neurotransmission, muscle contraction, and gene expression.[7][8]

-

Study ion channel function: La³⁺ serves as a non-specific blocker for various cation channels, aiding in their characterization.[24]

-

Develop potential therapeutics: Lanthanum compounds have been explored for their potential in treating conditions associated with dysregulated calcium and phosphate (B84403) homeostasis.[8] For example, lanthanum carbonate is used as a phosphate binder in patients with chronic kidney disease.[8] Recent research also suggests that lanthanum chloride may have therapeutic potential in chronic kidney disease by suppressing certain cellular pathways.[13]

Conclusion

This compound is a powerful research tool with a pronounced hygroscopic nature that demands careful attention to handling and storage. By understanding its stepwise dehydration, employing appropriate analytical techniques like Karl Fischer titration and Dynamic Vapor Sorption, and adhering to a strict handling workflow, researchers can ensure the quality and reliability of their experimental data. Its utility as a calcium channel blocker continues to provide valuable insights into cellular signaling pathways, underscoring its importance in both fundamental research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ltschem.com [ltschem.com]

- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 5. tracesciences.com [tracesciences.com]

- 6. researchgate.net [researchgate.net]

- 7. Lanthanum chloride causes blood-brain barrier disruption through intracellular calcium-mediated RhoA/Rho kinase signaling and myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN101037216A - Preparation technique of anhydrous lanthanum chloride by chlorination baking dehydration method - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. mcckf.com [mcckf.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. lobachemie.com [lobachemie.com]

- 13. researchgate.net [researchgate.net]

- 14. particletechlabs.com [particletechlabs.com]

- 15. mt.com [mt.com]

- 16. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]

- 17. Water Determination (Karl Fischer Method)---- Method (Ⅲ) - Concord Technology (Tianjin) Co., Ltd. [en.tjconcord.com]

- 18. metrohm.com [metrohm.com]

- 19. azom.com [azom.com]

- 20. scribd.com [scribd.com]

- 21. ijpp.com [ijpp.com]

- 22. mt.com [mt.com]

- 23. researchgate.net [researchgate.net]

- 24. carlroth.com:443 [carlroth.com:443]

A Technical Guide to Lanthanum(III) Chloride Hydrates: A Comparative Analysis of the Hexahydrate and Heptahydrate Forms for Research Applications

Executive Summary: Lanthanum(III) chloride is an indispensable tool in biomedical research and drug development, primarily valued for its ability to block calcium channels. It is commercially available in two common hydrated forms: hexahydrate (LaCl₃·6H₂O) and heptahydrate (LaCl₃·7H₂O). While their functions are similar, the key distinction lies in the number of water molecules of hydration, which directly impacts their molecular weight, crystal structure, and the precise calculations required for experimental work. This guide provides an in-depth comparison of their physicochemical properties, explores their applications in blocking signaling pathways, and offers standardized experimental protocols for their use. A clear understanding of these differences is critical for researchers to ensure accuracy, reproducibility, and the validity of their scientific findings.

Introduction to Lanthanum(III) Chloride and Its Hydrates

Lanthanum(III) chloride (LaCl₃) is an inorganic salt of the rare earth element lanthanum. In its anhydrous form, it is a white, hygroscopic solid that is highly soluble in water and alcohols.[1] Due to its hygroscopic nature, it readily absorbs atmospheric moisture, forming stable crystalline hydrates. The two most prevalent forms encountered in a laboratory setting are the hexahydrate and the heptahydrate.

The degree of hydration—the number of water molecules associated with each formula unit of the salt—is the fundamental difference between these two compounds. This seemingly minor variation has significant implications for experimental design, particularly in the preparation of solutions with precise molar concentrations. Confusion between the two forms, often exacerbated by inconsistent labeling from chemical suppliers, can lead to considerable errors in stoichiometry and subsequent data interpretation. This whitepaper aims to clarify these distinctions for researchers, scientists, and drug development professionals.

Comparative Physicochemical Properties

The primary differences between the hexahydrate and heptahydrate forms of lanthanum(III) chloride are rooted in their chemical formula and crystal lattice structure. These differences are summarized in the table below. It is crucial to use the correct CAS number and molecular weight when preparing solutions to ensure accurate molarity.

| Property | Lanthanum(III) Chloride Hexahydrate | Lanthanum(III) Chloride Heptahydrate |

| Chemical Formula | LaCl₃·6H₂O[2][3][4][5] | LaCl₃·7H₂O[6] |

| Molecular Weight | 353.36 g/mol [1][5][7] | 371.37 g/mol [1][6][8] |

| CAS Number | 17272-45-6[2][3][4][5][7][9] | 10025-84-0[1][6][8] |

| Appearance | White crystalline solid or powder[2][4] | White crystalline solid or granules[10][11] |

| Crystal Structure | Hexagonal[4] | Triclinic[12][13] |

| Density | ~3.84 g/cm³ (anhydrous)[1][4] | Data varies; often reported similarly to the anhydrous form |

| Melting/Decomposition Pt. | ~91-93°C (decomposes)[4] | 91°C (decomposes)[6][8][10][12] |

| Solubility | Readily soluble in water and ethanol[2][4] | Soluble in water, ethanol, and acids[8][10][11] |

Thermal Decomposition and Stability

Both hydrates are thermally sensitive and will lose their waters of hydration upon heating. The thermal decomposition of lanthanum(III) chloride heptahydrate has been shown to occur in a stepwise manner.[14][15] Understanding this pathway is crucial for applications requiring the anhydrous form or for analytical techniques like thermogravimetric analysis (TGA).

The dehydration process generally follows the scheme below. At temperatures exceeding 300°C, particularly in the presence of water vapor, the compound can hydrolyze to form lanthanum oxychloride (LaOCl).[14]

References

- 1. Lanthanum(III) chloride - Wikipedia [en.wikipedia.org]

- 2. aemree.com [aemree.com]

- 3. americanelements.com [americanelements.com]

- 4. Lanthanum(III) Chloride Hexahydrate,CAS : 17272-45-6 [eforu-chemical.com]

- 5. Lanthanum chloride hexahydrate | Cl3H12LaO6 | CID 186025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 氯化镧 七水合物 ACS reagent | Sigma-Aldrich [sigmaaldrich.com]

- 7. lookchem.com [lookchem.com]

- 8. Lanthanum(III) chloride heptahydrate, ACS 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. strem.com [strem.com]

- 10. Lanthanum Chloride Heptahydrate | 10025-84-0 [chemicalbook.com]

- 11. zegmetal.com [zegmetal.com]

- 12. Lanthanum Chloride [studfile.net]

- 13. Lanthanum(III) chloride | 10099-58-8 [chemicalbook.com]

- 14. elar.urfu.ru [elar.urfu.ru]

- 15. halide-crylink.com [halide-crylink.com]

Unraveling the Thermal Degradation of Lanthanum(III) Chloride Hydrate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the thermal decomposition of lanthanum(III) chloride hydrate (B1144303), a critical process in the synthesis of anhydrous lanthanum chloride and other lanthanum-based materials. Aimed at researchers, scientists, and professionals in drug development, this document details the stepwise dehydration and subsequent reactions, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

The thermal decomposition of lanthanum(III) chloride hydrate, most commonly the heptahydrate (LaCl₃·7H₂O), is a multi-step process involving the sequential loss of water molecules to form various intermediate hydrates.[1][2] Ultimately, anhydrous lanthanum(III) chloride (LaCl₃) is formed, which upon further heating, particularly in the presence of water vapor, can lead to the formation of lanthanum oxychloride (LaOCl).[1][2] Understanding the precise conditions of this decomposition is crucial to prevent the formation of this oxychloride impurity, which can be detrimental to subsequent applications.[1]

Quantitative Analysis of Thermal Decomposition

The thermal decomposition of lanthanum(III) chloride heptahydrate has been extensively studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following table summarizes the key quantitative data from various studies, detailing the temperature ranges and mass loss associated with each decomposition step.

| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Reference |

| LaCl₃·7H₂O → LaCl₃·3H₂O + 4H₂O | 41 - 119.3 | 19.42 | ~19.4 - 20.3 | [1][3] |

| LaCl₃·3H₂O → LaCl₃·H₂O + 2H₂O | 86 - 197.4 | 9.71 | ~9.7 - 10.1 | [1][3] |

| LaCl₃·H₂O → LaCl₃ + H₂O | 120 - 237.8 | 4.85 | ~4.8 - 5.1 | [1][3] |

| LaCl₃ + H₂O → LaOCl + 2HCl (in the presence of water vapor) | >300 | - | - | [2] |

Note: The temperature ranges and observed mass loss can vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The characterization of the thermal decomposition of this compound typically involves the following experimental methodologies:

Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC)

A standard method for investigating the thermal decomposition is combined TGA/DSC.

-

Sample Preparation: A small amount of this compound (typically 5-15 mg) is accurately weighed and placed in an alumina (B75360) or platinum crucible.[4]

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is used.

-

Experimental Conditions:

-

Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as flowing dry nitrogen or argon, to prevent side reactions like oxidation or hydrolysis with atmospheric moisture.[1][4] A typical flow rate is 20-100 mL/min.[4]

-

Heating Rate: A constant heating rate, commonly 5, 10, or 20 °C/min, is applied.[1]

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition, for instance, up to 600-900 °C.[4]

-

-

Data Analysis: The TGA curve plots the percentage of mass loss as a function of temperature, while the DSC curve shows the heat flow, indicating endothermic or exothermic events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

X-ray Diffraction (XRD)

To identify the crystalline phases of the intermediates and final products, high-temperature X-ray diffraction (HT-XRD) is employed.

-

Sample Preparation: The this compound sample is placed on a high-temperature stage within the XRD instrument.

-

Experimental Conditions: XRD patterns are recorded at various temperatures corresponding to the different stages of decomposition as identified by TGA/DSC.[1]

-

Data Analysis: The obtained diffraction patterns are compared with standard diffraction data from databases (e.g., JCPDS) to identify the crystal structures of the species present at each temperature.[1]

Visualizing the Decomposition Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the study of this compound's thermal decomposition.

Caption: Thermal decomposition pathway of Lanthanum(III) chloride heptahydrate.

References

Lanthanum(III) Chloride Hydrate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the stability and proper storage conditions for Lanthanum(III) chloride hydrate (B1144303). Understanding these parameters is essential for maintaining the integrity of the compound and ensuring the accuracy and reproducibility of experimental results. This document outlines the compound's physical and chemical properties, thermal stability, and best practices for its handling and storage, supported by quantitative data and experimental observations.

Physicochemical Properties and Stability Profile

Lanthanum(III) chloride hydrate is a white crystalline solid that is highly soluble in water and alcohols. It is known to be hygroscopic, readily absorbing moisture from the atmosphere[1][2][3]. This characteristic is a primary factor influencing its stability and dictates the necessary storage and handling procedures. The compound is generally stable under recommended storage conditions, but is sensitive to moisture and heat[2][4].

| Property | Value | References |

| Appearance | White crystalline solid | [2][3][4] |

| Molecular Formula | LaCl₃·xH₂O (commonly as heptahydrate, LaCl₃·7H₂O) | [2][5][6] |

| Hygroscopicity | Highly hygroscopic | [1][2][3] |

| Solubility | Soluble in water and alcohols | [1] |

| Stability | Stable under recommended storage conditions; sensitive to moisture and heat | [2][4] |

Thermal Decomposition

Thermal analysis has shown that Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O) decomposes in a stepwise manner upon heating. The dehydration process involves the sequential loss of water molecules, ultimately leading to the anhydrous form, which upon further heating in the presence of water vapor can hydrolyze to form lanthanum oxychloride (LaOCl)[7].

A study utilizing thermogravimetry (TG) and differential thermal analysis (DTA) detailed the following decomposition stages[8]:

| Decomposition Step | Temperature Range (°C) | Water Molecules Lost | Resulting Product |

| 1 | 41–75 | 4 | LaCl₃·3H₂O |

| 2 | 86–105 | 2 | LaCl₃·H₂O |

| 3 | 120–140 | 1 | LaCl₃ (anhydrous) |

Above 300°C in the presence of water vapor, LaCl₃ can hydrolyze to form LaOCl[7].

Recommended Storage and Handling

Due to its hygroscopic nature, the primary consideration for storing and handling this compound is the strict exclusion of moisture.

Storage Conditions:

-

Container: Store in a tightly sealed, original container[1][4][9].

-

Atmosphere: Store in a cool, dry, and well-ventilated area[4][9][10]. Protection from moisture is critical[4][10].

-

Temperature: Store at room temperature[2]. Avoid exposure to heat[1].

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and active metals such as sodium or potassium[1][2][5].

Handling Procedures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust[1][4][9].

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat[4][11].

-

In case of spills, sweep up the material, avoiding dust generation, and place it in a suitable container for disposal[4].

Below is a logical workflow for the proper storage and handling of this compound.

Caption: Figure 1. Storage and Handling Workflow for this compound

The following diagram illustrates the thermal decomposition pathway of Lanthanum(III) chloride heptahydrate.

Caption: Figure 2. Thermal Decomposition Pathway of LaCl3·7H2O

Experimental Protocols for Stability Assessment

While specific, detailed experimental protocols from a single source are not available, a general methodology for assessing the thermal stability of this compound can be synthesized from the literature[7][8]. The primary techniques employed are Thermogravimetric Analysis (TG), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

Objective: To determine the thermal decomposition pathway and temperature ranges for the dehydration of this compound.

Materials and Equipment:

-

This compound sample

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

-

High-Temperature X-ray Diffractometer (HT-XRD)

-

Inert gas (e.g., argon or nitrogen)

-

Sample pans (e.g., alumina (B75360) or platinum)

Methodology:

-

Thermogravimetric Analysis (TGA):

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a tared TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a constant flow of inert gas (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 400°C) at a controlled heating rate (e.g., 5-10°C/min).

-

Record the mass loss as a function of temperature. The resulting TG curve will show stepwise mass losses corresponding to the dehydration events.

-

-

Differential Scanning Calorimetry (DSC):

-

Calibrate the DSC instrument for temperature and heat flow.

-

Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan and hermetically seal it (or use a pinhole lid to allow for water vapor to escape in a controlled manner).

-

Place the sample pan and a reference pan in the DSC cell.

-

Heat the sample under a controlled atmosphere (inert gas) at a defined heating rate, similar to the TGA experiment.

-

Record the heat flow as a function of temperature. Endothermic peaks on the DSC curve will correspond to the energy absorbed during the dehydration steps.

-

-

High-Temperature X-ray Diffraction (HT-XRD):

-

Mount the this compound sample on the high-temperature stage of the XRD instrument.

-

Record a baseline XRD pattern at room temperature.

-

Heat the sample in stages, holding the temperature at points corresponding to the plateaus observed in the TG curve (i.e., after each major mass loss event).

-

Record an XRD pattern at each temperature plateau to identify the crystalline phases present. This will confirm the formation of the intermediate hydrates and the final anhydrous product.

-

The following diagram outlines the experimental workflow for assessing the thermal stability of this compound.

Caption: Figure 3. Experimental Workflow for Thermal Stability Assessment

References

- 1. prochemonline.com [prochemonline.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. This compound (CAS No. 20211-76-1) Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. carlroth.com [carlroth.com]

- 6. lobachemie.com [lobachemie.com]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. halide-crylink.com [halide-crylink.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. Lanthanum Chloride - ESPI Metals [espimetals.com]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Lanthanum(III) Chloride Hydrate as a Lewis Acid Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Lanthanum(III) chloride hydrate (B1144303) (LaCl₃·nH₂O) has emerged as a versatile and efficient Lewis acid catalyst in a variety of organic transformations. Its low toxicity, water tolerance, and cost-effectiveness make it an attractive alternative to traditional Lewis acids. This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by lanthanum(III) chloride hydrate, with a focus on methodologies relevant to pharmaceutical and fine chemical synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that yields substituted alkenes, which are valuable precursors for pharmaceuticals and other fine chemicals.[1][2] this compound serves as a mild and effective catalyst for this transformation, often under solvent-free conditions.[1][2]

Data Presentation

Table 1: this compound Catalyzed Knoevenagel Condensation of Aldehydes with Active Methylene (B1212753) Compounds. [1]

| Entry | Aldehyde | Active Methylene Compound | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Malononitrile | 15 | 95 |

| 2 | 4-Chlorobenzaldehyde | Malononitrile | 20 | 98 |

| 3 | 4-Nitrobenzaldehyde | Malononitrile | 25 | 96 |

| 4 | 4-Methoxybenzaldehyde | Malononitrile | 30 | 92 |

| 5 | Cinnamaldehyde | Malononitrile | 20 | 90 |

| 6 | Benzaldehyde | Ethyl cyanoacetate | 45 | 90 |

| 7 | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | 60 | 94 |

| 8 | 4-Nitrobenzaldehyde | Ethyl cyanoacetate | 75 | 92 |

Experimental Protocol

General Procedure for the Knoevenagel Condensation: [1]

-

In a round-bottom flask, a mixture of the aldehyde (10 mmol), the active methylene compound (10 mmol), and lanthanum(III) chloride heptahydrate (1 mmol, 10 mol%) is prepared.

-

The mixture is stirred at 80-85 °C in an oil bath for the time specified in Table 1.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solidified product is dissolved in ethyl acetate.

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization from ethanol (B145695) to afford the pure substituted alkene.

Logical Relationship Diagram

Caption: Logical workflow for the LaCl₃-catalyzed Knoevenagel condensation.

Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological activities. This compound has been shown to be an efficient catalyst for this reaction, leading to good yields of the desired products.[3][4][5]

Data Presentation

Table 2: this compound Catalyzed Biginelli Reaction. [4]

| Entry | Aldehyde | β-Ketoester | Urea (B33335)/Thiourea (B124793) | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 95 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 97 |

| 3 | 4-Hydroxybenzaldehyde | Ethyl acetoacetate | Urea | 85 |

| 4 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 89 |

| 5 | Benzaldehyde | Methyl acetoacetate | Urea | 91 |

| 6 | Benzaldehyde | Ethyl acetoacetate | Thiourea | 88 |

Experimental Protocol

General Procedure for the Biginelli Reaction: [3][4]

-

A mixture of the aldehyde (10 mmol), β-ketoester (10 mmol), urea or thiourea (15 mmol), and lanthanum(III) chloride heptahydrate (1 mmol, 10 mol%) in ethanol (50 mL) is placed in a round-bottom flask.

-

The mixture is refluxed with stirring for the appropriate time (typically 4-6 hours).

-

The progress of the reaction is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is poured into ice-cold water (100 mL).

-

The solid product is collected by filtration, washed with cold water, and dried.

-

The crude product is purified by recrystallization from ethanol to give the pure 3,4-dihydropyrimidin-2(1H)-one.

Signaling Pathway Diagram

Caption: Proposed mechanism for the LaCl₃-catalyzed Biginelli reaction.

Synthesis of β-Enaminones